REACTION_CXSMILES
|
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[C:6]([O:10][CH2:11][CH2:12][OH:13])(=[O:9])[CH:7]=[CH2:8]>C1COCC1>[CH:2]12[CH2:1][CH:5]([CH:7]([C:6]([O:10][CH2:11][CH2:12][OH:13])=[O:9])[CH2:8]1)[CH:4]=[CH:3]2
|
Name
|
|
Quantity
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66 g
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Type
|
reactant
|
Smiles
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C1=CC=CC1
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Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCO
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Name
|
|
Quantity
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500 g
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After the reaction at 30° C. for 24 hours
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Duration
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24 h
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Type
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CUSTOM
|
Details
|
the solvent was removed by rotary evaporator
|
Type
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DISTILLATION
|
Details
|
The residue was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C12C=CC(C(C1)C(=O)OCCO)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 148 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 81.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |